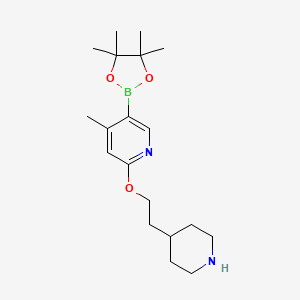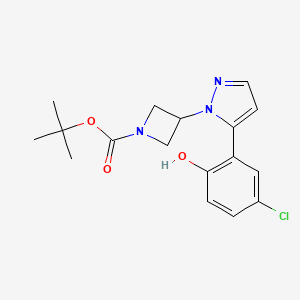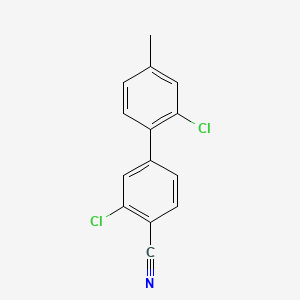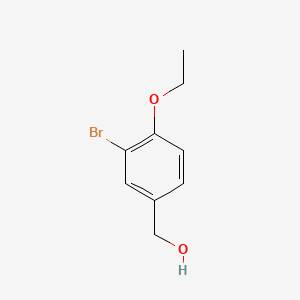
3,5-二氯-4-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including agrochemicals and pharmaceuticals .
科学研究应用
3,5-Dichloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, particularly in crop protection products
生化分析
Biochemical Properties
The biochemical activities of 3,5-Dichloro-4-(trifluoromethyl)pyridine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Molecular Mechanism
It’s known that the biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process can be achieved through two main methods:
Exchange Method: This involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine.
Building-Block Method: This method relies on the assembly of pyridine from a trifluoromethyl-containing building block.
Industrial Production Methods: Industrial production of this compound often employs the direct fluorination method or the building-block method, depending on the desired target compound .
化学反应分析
Types of Reactions: 3,5-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other substituents.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
作用机制
The mechanism by which 3,5-Dichloro-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biological molecules . This compound’s unique physicochemical properties contribute to its biological activities, making it a valuable tool in research and development .
相似化合物的比较
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,3,5-Trichloropyridine
Comparison: Compared to these similar compounds, 3,5-Dichloro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
属性
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUKPABXRIYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260476 |
Source


|
| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-92-9 |
Source


|
| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

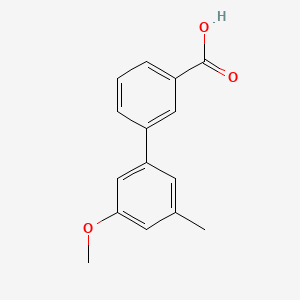
![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)
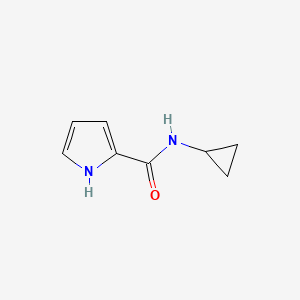
![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)

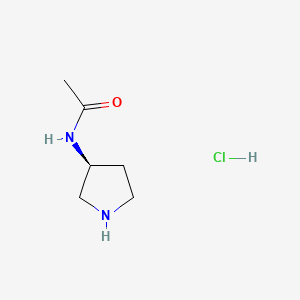

![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)
